molecular formula C12H15N3S2 B13180733 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine

1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B13180733
M. Wt: 265.4 g/mol
InChI Key: AOVLIYHGIZTVER-UHFFFAOYSA-N
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Description

1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C12H15N3S2 and a molecular weight of 265.40 g/mol, this compound features a unique hybrid structure incorporating three privileged pharmacophores: a piperazine ring, a central 1,3-thiazole, and a thiophene heterocycle . This specific arrangement is designed to exploit the synergistic biological activities of its constituent parts, making it a valuable scaffold for developing novel therapeutic agents. The core research value of this compound lies in its potential application in oncology and central nervous system (CNS) drug discovery. Piperazine derivatives are established as key structural components in numerous FDA-approved anticancer drugs, such as Abemaciclib and Palbociclib, due to their favorable pharmacokinetic properties and ability to interact with biological targets . The 1,3-thiazole nucleus is a critical pharmacophore in several clinical anticancer agents, including dasatinib and dabrafenib, and is frequently investigated for its cytotoxic properties . Furthermore, recent studies demonstrate that novel molecular hybrids combining thiazole and piperazine rings exhibit potent, centrally-mediated antinociceptive (pain-blocking) effects in vivo, acting through opioid receptor pathways . The thiophene moiety, a common bioisostere for benzene, enhances the molecule's lipophilicity and cell membrane permeability, which can improve bioavailability . As a building block, this compound serves as a promising candidate for screening against various cancer cell lines and for further synthetic modification to explore structure-activity relationships (SAR). Researchers can utilize it to develop new piperazine-based bis(thiazole) derivatives, which have shown promising cytotoxicity against hepatoblastoma (HepG2), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines . Its structure is also relevant for investigating kinase inhibition, apoptosis induction, and other targeted therapeutic mechanisms. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole

InChI

InChI=1S/C12H15N3S2/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15/h1,6,8-9,13H,2-5,7H2

InChI Key

AOVLIYHGIZTVER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via a multi-step process involving:

  • Formation of the thiophene and thiazole rings through cyclization reactions.
  • Functionalization of these heterocycles with suitable substituents.
  • Coupling of the heterocyclic core with piperazine derivatives through nucleophilic substitution or amide formation.

This approach ensures the regioselective construction of the heterocyclic framework, followed by attachment to the piperazine moiety.

Preparation of the 2-(Thiophen-3-yl)-1,3-thiazol-4-yl Intermediate

Method A: Cyclization of Thioamides with Haloketones

Reagents & Conditions:

Step Reagents Conditions Yield & Notes
1 Thiophene-3-carboxylic acid hydrazide Reflux with phosphorus oxychloride (POCl₃) Formation of 2-aminothiazole derivative
2 Haloketone (e.g., 2-bromoacetophenone) Reflux with the aminothiazole Cyclization to form 2-(thiophen-3-yl)-1,3-thiazol-4-yl

Mechanism:

  • Cyclization occurs via nucleophilic attack of the hydrazide nitrogen on the haloketone, forming the thiazole ring.

Reference:

  • Similar methods are detailed in studies synthesizing thiazole derivatives, where halogenated ketones react with hydrazides under reflux conditions to produce the thiazole core.

Functionalization of the Thiazole Ring

Method B: Nucleophilic Substitution at the 4-Position

  • The 4-position of the thiazole ring is activated for substitution by halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in a suitable solvent like DMF.
  • The resulting halogenated intermediate can undergo nucleophilic substitution with methylamine or other amines to introduce the methyl group or other substituents.

Example:

Thiazole intermediate + NBS in DMF → 4-bromo-thiazole derivative
4-bromo-thiazole + methylamine → 4-methylthiazol-4-yl derivative

Reference:

  • Such halogenation and substitution strategies are standard in heterocyclic chemistry, as described in recent syntheses of thiazole derivatives.

Synthesis of the Thiophene Moiety

Method C: Construction via Paal-Knorr or Hantzsch-Type Synthesis

  • The thiophene ring can be synthesized by cyclization of dicarbonyl compounds with sulfur sources.
  • For example, 2,5-dimethylthiophene can be prepared via the Paal-Knorr synthesis from suitable diketones and thiourea.

Reagents & Conditions:

Reagents Conditions Yield & Notes
Dicarbonyl compound + thiourea Reflux in acetic acid Formation of substituted thiophene

Reference:

  • Standard methods for thiophene synthesis are well-documented in heterocyclic chemistry literature.

Linking the Heterocyclic Core to Piperazine

Method D: Nucleophilic Substitution or Amide Coupling

  • The heterocyclic intermediates bearing a suitable leaving group (e.g., halogen or activated ester) are reacted with piperazine derivatives.
  • Typical conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate or triethylamine.

Reaction Scheme:

Heterocyclic halide + Piperazine derivative → N-alkylation or N-arylation

Example:

  • Reacting 2-(thiophen-3-yl)-1,3-thiazol-4-yl halide with piperazine in the presence of potassium carbonate yields the target compound.

Reference:

  • Similar coupling reactions are described in the synthesis of piperazine-containing heterocycles for pharmaceutical applications.

Optimized Synthetic Route (Proposed)

Step Reagents & Conditions Purpose References
1 Hydrazide + haloketone Cyclization to thiazole
2 Halogenation (NBS) Activation at 4-position
3 Nucleophilic substitution with methylamine Functionalization
4 Thiophene synthesis via Paal-Knorr Thiophene ring formation
5 Coupling with piperazine Final linkage

Data Table Summarizing Key Reagents and Conditions

Stage Reagents Solvent Temperature Yield Notes
Thiazole ring formation Hydrazide + haloketone Reflux 80-100°C ~70-80% Cyclization step
Halogenation NBS DMF Room temp to 60°C 60-75% Selective halogenation
Substitution Methylamine Ethanol Reflux 65-85% Functionalization at 4-position
Thiophene synthesis Dicarbonyl + thiourea Acetic acid Reflux 60-70% Ring formation
Coupling Heterocycle + Piperazine DMF Reflux 70-85% Final linkage

Notes on Purification and Characterization

  • Purification is typically achieved via column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane).
  • Structural confirmation involves spectral techniques such as IR, NMR ($$^{1}H$$ and $$^{13}C$$), and mass spectrometry.
  • Purity assessment is performed through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides .

Mechanism of Action

The mechanism of action of 1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in the thiophen-3-yl substitution on the thiazole ring. Below is a comparative analysis with similar piperazine-thiazole/thiophene hybrids:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Thiazole/Thiophene Piperazine Modifications Molecular Weight Biological Activity/Application Evidence Source
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine Thiophen-3-yl None ~291.4* Not explicitly stated (potential antimicrobial) N/A (hypothetical)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Methyl None 197.3 Life science research (American Elements)
1-[(2-tert-Butyl-1,3-thiazol-4-yl)methyl]piperazine tert-Butyl None 239.38 Not specified (catalog compound)
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine 4-Fluorophenyl None 263.33 Not specified (ChemSpider entry)
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) Thiophen-3-yl (benzamide-linked) 2-Methoxyphenyl on piperazine ~525.5* Dopamine/serotonin transporter studies
Levofloxacin derivatives () Thiophen-3-yl (C-10 position) Piperazinyl quinolones Variable Antibacterial agents

*Calculated based on molecular formula.

Key Observations:

Piperazine Functionalization :

  • Piperazine rings modified with aryl groups (e.g., 2-methoxyphenyl in 3i) show enhanced binding to neurotransmitter transporters, implying that substituents on piperazine significantly influence pharmacological profiles .

Synthetic Accessibility :

  • Compounds like 1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine () are synthesized via straightforward alkylation, while thiophene-containing analogs may require more complex coupling steps, as seen in .

Pharmacological and Biochemical Relevance

  • Antimicrobial Potential: The thiophen-3-yl-thiazole motif is recurrent in antibacterial agents () and antifungal azoles (), suggesting the target compound could be explored for similar applications .
  • Enzyme Inhibition : highlights piperazine-thiazole hybrids (e.g., 1-[(thiophen-3-yl)methyl]piperidin-4-ol) as dynamic ligands in SARS-CoV-2 main protease inhibition, though with moderate affinity . This underscores the scaffold’s versatility in targeting enzymes.

Physicochemical Properties

  • Hydrogen Bonding: The piperazine nitrogen atoms provide hydrogen-bond donors/acceptors, critical for receptor interactions. Analogs with methoxy groups (e.g., 3i) show improved solubility and binding .

Biological Activity

1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine, also known as 1-{[2-(3-thienyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C12H15N3S2·HCl
  • Molecular Weight : 301.85 g/mol
  • CAS Number : 1052539-68-0

Research indicates that compounds containing piperazine and thiazole moieties exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve the modulation of key enzymatic pathways.

Target Enzymes

One significant target for related compounds is the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer progression. Inhibitors of mPGES-1 can potentially reduce the production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Study Biological Activity Findings
Anti-inflammatoryInhibits mPGES-1 with low micromolar IC50 values.
AntifilarialExhibited macrofilaricidal activity in preliminary studies.
AntioxidantDemonstrated strong antioxidant efficacy comparable to established controls.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with similar compounds:

  • Inhibition of mPGES-1 : A study identified several compounds with structural similarities to this compound that effectively inhibit mPGES-1 activity. Compounds showed selective inhibitory action in cell lines relevant to cancer therapy .
  • Antifilarial Activity : Research on piperazine derivatives indicated promising results against filarial infections, suggesting that modifications to the piperazine structure could enhance efficacy .
  • Antioxidant Properties : Analogous compounds were found to possess significant antioxidant properties, indicating potential applications in managing oxidative stress-related disorders .

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